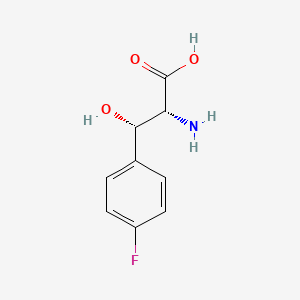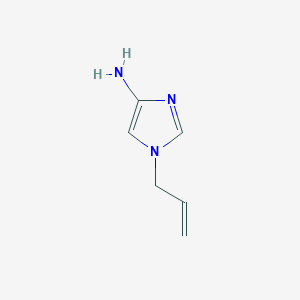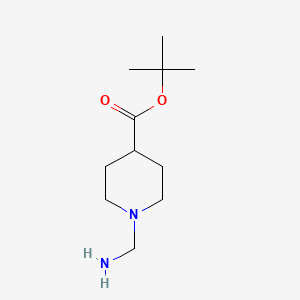
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2R,3S)-2-amino-3-(4-fluorophényl)-3-hydroxypropanoïque est un dérivé d'acide aminé chiral avec un groupe fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (2R,3S)-2-amino-3-(4-fluorophényl)-3-hydroxypropanoïque implique généralement l'utilisation de catalyseurs chiraux pour assurer la bonne stéréochimie. Une méthode courante consiste en l'hydrogénation asymétrique d'un composé précurseur, tel qu'un α-cétoacide substitué par un fluorophényle, en utilisant un catalyseur chiral au rhodium ou au ruthénium sous hydrogène gazeux. Les conditions de réaction comprennent souvent un solvant comme l'éthanol ou le méthanol et une plage de température de 0 à 50 °C.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques d'hydrogénation asymétrique similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et le rendement du processus. De plus, la purification du produit est réalisée par des techniques de cristallisation ou de chromatographie pour garantir une pureté énantiomérique élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2R,3S)-2-amino-3-(4-fluorophényl)-3-hydroxypropanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide d'agents oxydants comme le PCC (chlorochromate de pyridinium).
Réduction : Le groupe amino peut être réduit en amine à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : PCC dans le dichlorométhane à température ambiante.
Réduction : Hydrure de lithium et d'aluminium dans l'éther à 0 °C.
Substitution : Méthylate de sodium dans le méthanol à reflux.
Principaux produits
Oxydation : Formation d'un dérivé cétonique.
Réduction : Formation d'un dérivé aminé.
Substitution : Formation de dérivés fluorophénylés substitués.
Applications De Recherche Scientifique
L'acide (2R,3S)-2-amino-3-(4-fluorophényl)-3-hydroxypropanoïque présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les enzymes et les récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le développement de médicaments ciblant les troubles neurologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide (2R,3S)-2-amino-3-(4-fluorophényl)-3-hydroxypropanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe fluorophényle peut améliorer l'affinité de liaison par des interactions hydrophobes, tandis que les groupes amino et hydroxyle peuvent former des liaisons hydrogène avec la cible. Ces interactions peuvent moduler l'activité de la cible, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2R,3S)-2-amino-3-(4-chlorophényl)-3-hydroxypropanoïque
- Acide (2R,3S)-2-amino-3-(4-bromophényl)-3-hydroxypropanoïque
- Acide (2R,3S)-2-amino-3-(4-méthylphényl)-3-hydroxypropanoïque
Unicité
La présence du groupe fluorophényle dans l'acide (2R,3S)-2-amino-3-(4-fluorophényl)-3-hydroxypropanoïque confère des propriétés uniques, telles qu'une lipophilie accrue et une stabilité métabolique, par rapport à ses analogues chloro, bromo et méthyl. Ces propriétés peuvent améliorer son potentiel en tant que candidat médicament en améliorant son profil pharmacocinétique.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1 |
Clé InChI |
YSNNRQFRXBIYIZ-SFYZADRCSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)N)O)F |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)O)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)
![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)

![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)



![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
